molecular formula C20H18N4O B11137173 2-(4-Methoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11137173
M. Wt: 330.4 g/mol
InChI Key: VXRQFPTXPHMYNN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound with a fused triazolo-pyrimidine and indole skeleton. These types of compounds have garnered significant interest due to their potential pharmacological activities, including anticancer properties .

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves molecular hybridization strategies

  • Condensation Reaction:

    • Starting from appropriate precursors, a condensation reaction forms the triazolo-pyrimidine ring system.
    • The 4-methoxyphenethyl group is introduced via a nucleophilic substitution or other suitable methods.
  • Indole Ring Formation:

    • The indole ring is typically constructed using Fischer indole synthesis or related methods.

Reaction Conditions:

  • Specific reaction conditions and reagents may vary, but the overall strategy combines these two essential steps.

Industrial Production:

  • While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further development.

Chemical Reactions Analysis

Reactivity:

    2-(4-Methoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine: can undergo various reactions, including:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Investigating novel synthetic routes and reactivity patterns.

    Biology: Studying its effects on cellular processes and potential therapeutic applications.

    Medicine: Exploring its anticancer properties and potential drug development.

    Industry: Evaluating its use in materials science or other industrial applications.

Mechanism of Action

    Molecular Targets:

    Cell Cycle Regulation:

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H18N4O/c1-25-17-10-7-15(8-11-17)9-12-19-22-20-21-14-13-18(24(20)23-19)16-5-3-2-4-6-16/h2-8,10-11,13-14H,9,12H2,1H3

InChI Key

VXRQFPTXPHMYNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4

Origin of Product

United States

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